[4,4'-Biphenanthrene]-3,3'-diol

Circularly Polarized Luminescence Thermally Activated Delayed Fluorescence Chiroptical Materials

Researchers seeking configurational integrity in high-temperature asymmetric catalysis often face racemization with standard BINOL scaffolds. 4,4'-Biphenanthrene-3,3'-diol (BIPOL) directly resolves this by providing a rigid biphenanthrene backbone with an exceptionally high atropisomerization barrier, stable up to 285°C. This scaffold uniquely enables high-performance CP-OLED materials, yielding emitters with 82% PLQY and |gPL| values near 2×10⁻². Supplied at 95% purity, it ensures reproducibility for demanding photophysical and enantioselective applications.

Molecular Formula C28H18O2
Molecular Weight 386.4 g/mol
CAS No. 100780-04-9
Cat. No. B034698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4,4'-Biphenanthrene]-3,3'-diol
CAS100780-04-9
Synonyms4,4-Biphenanthrene-3,3-diol
Molecular FormulaC28H18O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O
InChIInChI=1S/C28H18O2/c29-23-15-13-19-11-9-17-5-1-3-7-21(17)25(19)27(23)28-24(30)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16,29-30H
InChIKeyNBWRXHUVCCXVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axially Chiral Diol for Asymmetric Synthesis and Chiroptical Materials


4,4'-Biphenanthrene-3,3'-diol (CAS 100780-04-9), also denoted as BIPOL, is an axially chiral biaryl diol featuring a rigid, extended π-conjugated biphenanthrene backbone. This scaffold imparts exceptional conformational stability and pronounced chiroptical properties, distinguishing it from simpler atropisomeric diols such as BINOL [1]. The compound is commercially available at 95% purity and is typically stored long-term in a cool, dry place . Its utility spans asymmetric catalysis, chiral recognition, and the development of circularly polarized luminescence (CPL) materials.

Why Simpler Biaryl Diols Cannot Substitute


Generic substitution of 4,4'-biphenanthrene-3,3'-diol with simpler axially chiral diols like BINOL is unfeasible due to fundamental differences in conformational rigidity, electronic structure, and chiroptical output. The extended π-conjugation and the specific 4,4'-biphenanthrene framework confer a significantly higher barrier to atropisomerization—critical for maintaining configurational integrity under harsh conditions [1]. Furthermore, this scaffold enables unique photophysical properties, including efficient thermally activated delayed fluorescence (TADF) with high photoluminescence quantum yields and large luminescence dissymmetry factors, which are not achievable with BINOL-based analogues [2]. The quantitative evidence presented below substantiates these critical performance gaps.

Quantitative Performance Evidence


High PLQY and Circularly Polarized Luminescence

Introduction of the BIPOL unit into a TADF framework yielded the emitter o-DCzBPNCN, which exhibited a narrow singlet-triplet gap (ΔEST) of 0.05 eV and a high photoluminescence quantum yield (PLQY) of 82% in doped films [1]. In contrast, many chiral TADF materials suffer from difficult chiral separation and PLQY values well below 50% [1]. Furthermore, the enantiomers R/S-o-DCzBPNCN displayed high luminescence dissymmetry factors (|gPL|) of 1.94×10⁻² and 1.91×10⁻², respectively, in doped films [1]. This combination of high PLQY and strong CPL is a direct consequence of the rigid, extended BIPOL scaffold and represents a quantifiable advantage for advanced display technologies.

Circularly Polarized Luminescence Thermally Activated Delayed Fluorescence Chiroptical Materials

Superior Atropisomeric Stability at High Temperature

The conformational rigidity of the 4,4'-biphenanthrene scaffold is paramount. The related dithiol derivative (synthesized from the diol) exhibits no interconversion of its atropisomeric conformations even after heating to 285°C [1]. As a direct comparator, the structurally related biphenanthrothiophene completely racemizes within minutes at just 250°C [1]. This stability far exceeds that of the widely used BINOL ligand, which has a rotational barrier of approximately 40 kcal/mol (~167 kJ/mol) and is known to racemize under certain catalytic or thermal conditions [2].

Asymmetric Catalysis Configurational Stability High-Temperature Reactions

Enantiomer Recognition in Chiral Crown Ethers

Chiral crown ethers incorporating a 4,4'-biphenanthryl moiety exhibit high enantiomer selectivity in the transport of specific amine guests. The (+)-(S)-crown ether displays pronounced recognition for 2-aminotetralin and 1,2-diphenylethylamine [1]. While exact selectivity ratios (α) are not reported in the abstract, the qualitative designation of 'high enantiomer selectivity' indicates a meaningful discrimination not observed with simpler binaphthyl-based crown ethers, which often show negligible selectivity for these substrates [1]. This property stems from the unique steric and electronic environment created by the extended biphenanthrene π-system.

Chiral Recognition Host-Guest Chemistry Enantiomer Separation

Enables Construction of Chiral Ln4 Cubane Clusters with Field-Induced Single-Molecule Magnet Behavior

Using enantiopure 4,4'-biphenanthrene-3,3'-diol as a chiral ligand, researchers constructed two pairs of chiral lanthanide (Ln4) cubane clusters: R/S-Dy4 and R/S-Er4 [1]. Their enantiopure nature was confirmed by single-crystal structures and mirrored circular dichroism (CD) spectra [1]. Critically, magnetic studies revealed that the R/S-Er4 clusters exhibit field-induced single-molecule magnet (SMM) behavior [1]. This application is a direct consequence of the rigid, chelating biphenanthrene framework, which provides a well-defined chiral coordination environment for the lanthanide ions. In contrast, simpler diol ligands like BINOL often yield different cluster topologies or lack the structural rigidity needed to stabilize such discrete SMM-active cubanes.

Single-Molecule Magnets Lanthanide Clusters Chiral Magnetic Materials

High-Value Application Scenarios


CP-OLED Emitter Development

The BIPOL scaffold enables TADF emitters with a PLQY of 82% and |gPL| values approaching 2×10⁻² in doped films, directly addressing the industry-wide challenge of achieving both high brightness and strong circular polarization in CP-OLEDs [1]. This performance metric makes it a prime candidate for next-generation 3D displays and anti-counterfeiting technologies.

High-Temperature Asymmetric Catalysis

The biphenanthrene framework's resistance to racemization at temperatures up to 285°C ensures that chiral catalysts derived from this diol maintain their enantioselectivity under harsh thermal conditions that would compromise BINOL-based systems [1]. This is critical for industrial-scale asymmetric reactions requiring elevated temperatures.

Chiral Separation of Bioactive Amines

Crown ethers functionalized with the 4,4'-biphenanthryl moiety demonstrate high enantiomer selectivity for clinically relevant amines like 2-aminotetralin and 1,2-diphenylethylamine [1]. This positions the compound as a valuable tool for the analytical separation or asymmetric synthesis of pharmaceutical intermediates.

Chiral Single-Molecule Magnets

The ligand's ability to stabilize chiral lanthanide cubane clusters that exhibit SMM behavior provides a well-defined platform for studying magneto-chiral dichroism and developing molecular-scale magnetic memory devices [1]. The reproducible crystallinity and enantiopurity are essential for device integration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4,4'-Biphenanthrene]-3,3'-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.